3-[4-(4,5-dichloro-1H-imidazol-1-yl)anilino]-5,5-dimethyl-2-cyclohexen-1-one
Description
The compound 3-[4-(4,5-dichloro-1H-imidazol-1-yl)anilino]-5,5-dimethyl-2-cyclohexen-1-one (CAS: 946386-31-8) is a heterocyclic organic molecule with the formula C₁₇H₁₇Cl₂N₃O. Its structure comprises a cyclohexenone core substituted with a 5,5-dimethyl group, an anilino linker, and a 4,5-dichloroimidazole moiety. Its structural determination likely employs crystallographic tools such as SHELX and WinGX/ORTEP , which are standard for small-molecule analysis.
Properties
IUPAC Name |
3-[4-(4,5-dichloroimidazol-1-yl)anilino]-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O/c1-17(2)8-12(7-14(23)9-17)21-11-3-5-13(6-4-11)22-10-20-15(18)16(22)19/h3-7,10,21H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQBNVBXZOKNNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)N3C=NC(=C3Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4,5-dichloro-1H-imidazol-1-yl)anilino]-5,5-dimethyl-2-cyclohexen-1-one typically involves multiple steps, starting with the preparation of the imidazole derivative. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4,5-dichloro-1H-imidazol-1-yl)anilino]-5,5-dimethyl-2-cyclohexen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The presence of halogens and other reactive sites allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
3-[4-(4,5-dichloro-1H-imidazol-1-yl)anilino]-5,5-dimethyl-2-cyclohexen-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[4-(4,5-dichloro-1H-imidazol-1-yl)anilino]-5,5-dimethyl-2-cyclohexen-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity and other biochemical processes. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- The 4,5-dichloroimidazole group introduces strong electron-withdrawing effects, contrasting with electron-donating methoxy groups in ’s chemosensor. This may reduce metal-coordination capacity compared to dimethoxy-substituted imidazoles .
- Synthetic Complexity: The target’s synthesis likely requires multi-step coupling (e.g., Buchwald-Hartwig amination for anilino linkage), whereas triazole derivatives () utilize one-pot condensations .
Physicochemical and Electronic Properties
- Electron Effects: The dichloroimidazole moiety enhances electrophilicity compared to non-halogenated imidazoles (e.g., ’s diphenylimidazolone). This could increase reactivity in nucleophilic substitution or metal-binding scenarios.
- Solubility: The cyclohexenone and anilino groups may improve lipid solubility relative to polar triazole derivatives (), enhancing membrane permeability.
Biological Activity
The compound 3-[4-(4,5-dichloro-1H-imidazol-1-yl)anilino]-5,5-dimethyl-2-cyclohexen-1-one (CAS No. 946386-31-8) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
The molecular formula of the compound is , with a molecular weight of 350.24 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Boiling Point | 506.2 ± 50.0 °C (Predicted) |
| Density | 1.34 ± 0.1 g/cm³ (Predicted) |
| pKa | 0.57 ± 0.61 (Predicted) |
These properties provide insight into the compound's stability and solubility, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing imidazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to This compound have been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups and specific structural features contributes to their antibacterial efficacy .
Anticancer Potential
The compound's structure suggests potential anticancer activity, particularly due to its ability to interact with DNA and inhibit cell proliferation. Preliminary studies have indicated that imidazole derivatives can act as alkylating agents, which may lead to the methylation of DNA and subsequent apoptosis in cancer cells .
The proposed mechanism of action involves the compound's ability to form reactive intermediates that can bind to cellular macromolecules, disrupting normal cellular functions. This disruption can lead to cell cycle arrest and apoptosis in cancerous cells.
Study on Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various imidazole derivatives, including those structurally related to our compound. The results demonstrated that modifications in the aromatic ring significantly impacted antibacterial potency against MRSA strains .
Cancer Cell Line Inhibition
Another study focused on the anticancer effects of imidazole derivatives on various cancer cell lines, including breast and lung cancer models. The findings indicated that compounds with similar structural features exhibited IC50 values in the low micromolar range, indicating potent growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
